![molecular formula C22H18ClN3O3 B244968 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244968.png)
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various applications, including as a tool for studying biochemical and physiological effects, as well as in drug discovery.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and pathways, which may be involved in various disease states.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments is its specificity and potency. However, one of the limitations is that it may not be suitable for all types of experiments, and its effects may be influenced by various factors such as dosage and timing.
Future Directions
There are several future directions for the use of 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in scientific research. One potential direction is in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Another direction is in the study of the mechanisms of action of this compound and its effects on various pathways and enzymes. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
Synthesis Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves several steps. One of the key steps is the reaction between 4-chloro-3-methylphenol and 2-methyl-5-(2-nitrophenyl)oxazole, which results in the formation of 2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol. This intermediate is then reacted with N-(2-chloroacetyl)aniline to produce the final product.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been used in various scientific research applications. One of the most notable applications is in drug discovery, where this compound has shown potential as a lead compound for the development of new drugs. It has also been used as a tool for studying the biochemical and physiological effects of certain compounds and pathways.
properties
Molecular Formula |
C22H18ClN3O3 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-13-5-6-15(22-26-21-19(29-22)4-3-9-24-21)11-18(13)25-20(27)12-28-16-7-8-17(23)14(2)10-16/h3-11H,12H2,1-2H3,(H,25,27) |
InChI Key |
JDJSNVVNQILFRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC(=C(C=C4)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC(=C(C=C4)Cl)C |
Origin of Product |
United States |
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